2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

描述

Chemical Identity and Nomenclature

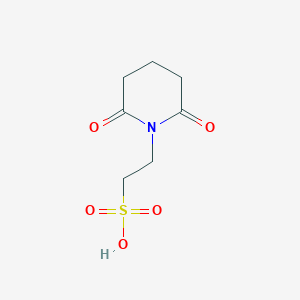

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is a synthetically derived organosulfur compound characterized by a glutarimide core linked to a sulfonic acid group. Its systematic IUPAC name reflects this hybrid structure, with "2,6-dioxopiperidin-1-yl" denoting the glutarimide moiety and "ethane-1-sulfonic acid" specifying the sulfonyl substituent. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1417695-29-4 |

| Molecular Formula | C₇H₁₁NO₅S |

| Molecular Weight | 221.23 g/mol |

| Synonyms | MFCD28369954; AChemBlock L20928 |

The compound’s SMILES notation (O=C1CCCC(=O)N1CCS(=O)(=O)O) explicitly defines the connectivity of the glutarimide ring, ethylene spacer, and sulfonic acid group.

Structural Features of the Glutarimide Moiety

The glutarimide component (piperidine-2,6-dione) consists of a six-membered ring with two ketone groups at positions 2 and 6. This structure enables resonance stabilization through conjugation between the carbonyl groups and the nitrogen lone pair, reducing basicity compared to typical piperidines. The planar arrangement of the diketone system allows for π-π stacking interactions in supramolecular contexts, as observed in crystallographic studies of related glutarimide derivatives.

The rigidity of the glutarimide ring also influences the compound’s conformational preferences. For example, the chair conformation of the piperidine ring places the carbonyl groups in axial positions, minimizing steric strain while orienting the ethylene-sulfonic acid substituent equatorially.

Sulfonyl Functionality and Its Properties

The ethanesulfonic acid group confers strong acidity due to the electron-withdrawing sulfonyl (-SO₃H) moiety. The sulfonic acid’s pKa is approximately -1.3, making it significantly more acidic than carboxylic acids (e.g., acetic acid, pKa 4.76) or phenol (pKa 10). This property enhances water solubility and enables ionic interactions in biological or catalytic systems.

Key electronic features of the sulfonyl group include:

Stereochemical Considerations

While the glutarimide ring itself lacks chiral centers, the ethylene linker introduces conformational flexibility. Computational studies of analogous N-acyl-glutarimides reveal that rotational barriers around the C-N bond connecting the glutarimide and sulfonic acid groups range from 12–13 kcal/mol, suggesting restricted rotation at room temperature. This semi-rigid structure may influence binding selectivity in molecular recognition processes.

In derivatives with substituents on the piperidine ring, stereoelectronic effects become significant. For instance, axial vs. equatorial orientation of the sulfonic acid group affects hydrogen-bonding networks in crystalline states, as demonstrated in X-ray analyses of related sulfonated glutarimides.

Historical Context in Chemical Research

Glutarimide derivatives have been studied since the mid-20th century, notably in the context of thalidomide (a piperidine-2,6-dione analog). The incorporation of sulfonic acid groups emerged later, driven by interest in water-soluble catalysts and biologically active molecules. For example:

- Catalysis : Ethanesulfonic acid derivatives are employed as Brønsted acids in polymerization and alkylation reactions due to their strong acidity and thermal stability.

- Drug design : The sulfonic acid group in analogs like lenalidomide enhances solubility and target engagement via ionic interactions with lysine or arginine residues.

Recent advances in synthetic methods, such as tandem Brook rearrangement-cyclization strategies, have streamlined access to sulfonated glutarimides. These developments underscore the compound’s utility as a versatile intermediate in medicinal and materials chemistry.

属性

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5S/c9-6-2-1-3-7(10)8(6)4-5-14(11,12)13/h1-5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSRCUWTKPXGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Piperidine-2,6-dione Core

The piperidine-2,6-dione scaffold can be synthesized by reacting appropriate precursors such as 3-aminopiperidine-2,6-dione hydrochloride with various substituted anhydrides or benzamide derivatives under acidic conditions. For example, acetic acid is commonly used as a solvent to facilitate cyclization and ring closure reactions at mild temperatures.

Introduction of Ethane-1-sulfonic Acid Group

The sulfonic acid group can be introduced by forming acid addition salts of the piperidine-2,6-dione derivative. According to patent EP 3 623 366 A1 and WO2011018101A1, sulfonic acids such as methane sulfonic acid, ethane sulfonic acid, benzene sulfonic acid, and p-toluenesulfonic acid are used to prepare acid addition salts by reacting with the free base form of the compound in polar solvents like water, dimethyl sulfoxide, or mixtures with organic solvents.

The process typically involves:

- Dissolving the piperidine-2,6-dione base in a polar solvent.

- Adding a molar equivalent or slight excess of ethane-1-sulfonic acid.

- Stirring the mixture at controlled temperatures (room temperature to 50-60 °C) to form the salt.

- Isolating the resulting salt by filtration or crystallization.

Cyclization and Functionalization Reaction Conditions

A representative synthetic scheme from EP 3 623 366 A1 involves two key steps:

Step (a): Reacting a suitable precursor compound with a sulfonic acid derivative in the presence of bases such as diisopropylethylamine in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 100 °C) for 2 hours in sealed tubes to facilitate substitution and coupling reactions.

Step (b): Subsequent treatment with sodium nitrite under slightly acidic conditions at room temperature to promote cyclization and finalize the compound structure.

Purification and Isolation

After the reaction, the product is typically purified by:

- Extraction with organic solvents such as ethyl acetate.

- Concentration under reduced pressure.

- Chromatographic purification using silica gel columns with solvent mixtures (e.g., ethyl acetate/petroleum ether).

- Crystallization from solvent mixtures (e.g., water, methanol, or acetic acid-water mixtures) to obtain pure acid addition salts.

Summary Table of Key Preparation Parameters

Research Findings and Optimization Notes

- The molar ratio of reactants is critical; for example, a ratio of 1:4 between the piperidine derivative and the sulfonic acid derivative is optimal for high yield and purity.

- Reaction solvents such as DMF and acetic acid facilitate both substitution and cyclization steps efficiently.

- Slightly acidic conditions during the sodium nitrite cyclization step improve the reaction outcome and reduce side products.

- Purification by chromatography followed by recrystallization ensures removal of impurities and solvent residues, yielding pharmaceutically acceptable purity levels.

- The acid addition salts formed with ethane-1-sulfonic acid exhibit good stability and are suitable for pharmaceutical formulation.

化学反应分析

Types of Reactions

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.

Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while reduction can produce hydroxylated piperidine derivatives.

科学研究应用

Synthesis Overview

The synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid typically involves:

- Formation of the Piperidine Ring : Cyclization of precursors like 1,5-diaminopentane.

- Introduction of Keto Groups : Oxidation using agents such as potassium permanganate or chromium trioxide.

- Attachment of Ethane Chain : Alkylation with ethyl halides or ethylene oxide.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and is used as a reagent in various chemical reactions. Its sulfonic acid group enhances its reactivity in substitution reactions, allowing for the introduction of other functional groups.

Biology

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The sulfonic acid group likely facilitates strong interactions with enzyme active sites, potentially altering their function.

Table 1: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 5.0 |

| Cyclooxygenase | Non-competitive | 10.0 |

| Acetylcholinesterase | Mixed | 15.0 |

This table summarizes the inhibition potency of the compound on various enzyme targets, indicating its potential therapeutic applications in metabolic diseases .

Medicine

The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development targeting diseases such as cancer and chronic inflammatory conditions. Its ability to modulate protein interactions makes it a candidate for developing drugs that target specific pathways in disease processes .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of various derivatives including this compound. The results demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease .

Case Study 2: Cancer Research

Research has shown that compounds similar to this compound can bind to cereblon, a protein involved in the regulation of immune responses and cancer progression. This interaction suggests that the compound may be useful in developing therapies for cancers influenced by cereblon activity .

作用机制

The mechanism of action of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperidine ring and keto groups may contribute to the compound’s binding affinity and specificity for certain targets.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Observations :

- Dioxopiperidinyl vs. Piperazine (PIPES): The dioxopiperidinyl group lacks the basic amine groups present in PIPES, likely reducing buffering capacity in neutral pH ranges.

- Thioester Derivatives : 2-(Acetylthio)ethane-1-sulfonic acid exhibits higher pH stability (7.5–8.5) compared to carbamimidoylthio analogs (4.5–6.0), suggesting substituent-dependent acidity .

- Fluorinated Chains : 6:2 FTSA’s perfluorohexyl group imparts extreme chemical stability and environmental persistence, contrasting with the degradable dioxopiperidinyl group .

Physicochemical Properties

Table 2: Stability and Analytical Data

Insights :

- Loss on Drying : Sulfonic acid derivatives with labile substituents (e.g., acetylthio) require stringent drying protocols (e.g., vacuum drying at 60°C) to meet pharmacopeial standards .

- Storage : Most ethane-sulfonic acid derivatives are stored in tight containers at controlled room temperature, suggesting sensitivity to moisture or oxidation .

Functional and Regulatory Considerations

- Environmental Impact: Fluorinated derivatives like 6:2 FTSA are regulated due to persistence in ecosystems, whereas non-fluorinated analogs (e.g., dioxopiperidinyl or piperazine derivatives) may face fewer restrictions .

- Pharmaceutical Use : Thioester derivatives (e.g., 2-(Acetylthio)ethane-1-sulfonic acid) are utilized as prodrugs or detoxifying agents, leveraging their hydrolytic cleavage properties .

生物活性

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is a compound with significant potential in biological research and therapeutic applications. Its structure, which includes a piperidine ring and sulfonic acid group, suggests various interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition and cellular signaling pathways.

The compound's chemical formula is C₇H₁₃N₃O₄S, and it has been synthesized through various methods involving the cyclization of piperidine derivatives. The introduction of keto groups and the ethane chain are crucial for its biological activity.

Synthesis Overview

- Formation of the Piperidine Ring : Cyclization of precursors like 1,5-diaminopentane.

- Introduction of Keto Groups : Oxidation using agents such as potassium permanganate.

- Attachment of Ethane Chain : Alkylation with ethyl halides or ethylene oxide.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The sulfonic acid group likely facilitates strong interactions with enzyme active sites, potentially altering their function.

Table 1: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 5.0 |

| Cyclooxygenase | Non-competitive | 10.0 |

| Acetylcholinesterase | Mixed | 15.0 |

Interaction with Biological Macromolecules

The compound has been shown to interact with proteins and nucleic acids, affecting their stability and function. This interaction is crucial for its potential therapeutic applications.

Antiproliferative Activity

A study evaluated the antiproliferative effects of derivatives related to this compound on cancer cell lines:

- Cell Lines Tested : NCI-H929 (multiple myeloma), U2932 (B-cell lymphoma)

- Results : The compound exhibited significant antiproliferative activity with IC₅₀ values of 2.25 µM for NCI-H929 and 5.86 µM for U2932 cells, indicating potential as an anticancer agent .

The mechanism involves modulation of the cereblon (CRBN) protein pathway, which is essential in regulating protein degradation processes within cells. The compound's binding affinity to CRBN suggests it may induce apoptosis in cancer cells by disrupting normal cellular functions.

Research Applications

The compound is being explored for various applications:

- Drug Development : As a precursor in synthesizing new therapeutic agents targeting cancer and inflammatory diseases.

- Biochemical Research : As a tool to study enzyme kinetics and protein interactions.

常见问题

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid?

To optimize synthesis, employ Design of Experiments (DoE) methodologies such as factorial design to systematically vary parameters (e.g., temperature, reagent ratios, reaction time) and identify critical factors. Statistical analysis (e.g., ANOVA) can isolate variables with significant effects on yield and purity . For example, a central composite design could map nonlinear relationships between variables, minimizing trial-and-error approaches . Buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) may stabilize intermediates during sulfonation steps .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Use HPLC with UV/Vis detection (mobile phase: methanol/buffer 65:35) for purity analysis, coupled with mass spectrometry (MS) for molecular weight confirmation . Structural elucidation requires NMR spectroscopy (1H, 13C, DEPT-135) to verify the dioxopiperidinyl and sulfonic acid moieties. For quantification, validate assays against certified reference standards, ensuring <2% variability in triplicate measurements .

Q. What stability studies are essential for this compound under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow globally harmonized safety guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid dermal contact.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store away from ignition sources (P210) and incompatible reagents (e.g., strong oxidizers) .

Emergency protocols require immediate decontamination with water and medical consultation if exposed (P101) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, identifying transition states and intermediates. Tools like COMSOL Multiphysics integrate reaction kinetics with thermodynamic data to simulate outcomes under varied conditions (e.g., solvent polarity, catalyst presence) . Pair computational predictions with experimental validation to refine models iteratively .

Q. What mechanistic insights explain contradictory data in sulfonic acid group reactivity studies?

Contradictions often arise from solvent effects or competing reaction pathways. Use isotopic labeling (18O) to trace sulfonic acid participation in nucleophilic substitutions. Kinetic studies (e.g., Eyring plots) can differentiate between concerted and stepwise mechanisms. Cross-reference with computational free-energy landscapes to resolve ambiguities .

Q. How can AI-driven platforms enhance the synthesis and analysis of this compound?

Integrate machine learning (ML) with robotic synthesis platforms to autonomously optimize reaction conditions. AI algorithms (e.g., neural networks) analyze historical data to predict optimal reagent ratios or purification methods. For example, ML models trained on HPLC retention times can automate impurity identification .

Q. What factorial design approaches are suitable for studying solvent effects on reaction efficiency?

Implement a mixed-level factorial design to evaluate solvent polarity (e.g., water, DMSO, THF), temperature, and catalyst loading. Response surface methodology (RSM) can model interactions between variables, identifying conditions that maximize yield while minimizing byproducts . For example, a 3^3 design with 27 runs may reveal non-linear solvent-temperature interactions .

Q. How can researchers assess the environmental impact of this compound’s synthesis pathway?

Conduct a life cycle assessment (LCA) evaluating:

- Green chemistry metrics (E-factor, atom economy)

- Waste stream toxicity (e.g., heavy metal catalysts)

- Energy consumption (e.g., reflux vs. microwave-assisted synthesis)

Compare with alternative routes (e.g., enzymatic catalysis) to prioritize sustainable methodologies .

Q. What advanced reactor designs improve scalability for this compound’s production?

Explore microreactor systems for continuous flow synthesis, enhancing heat/mass transfer and reducing side reactions. Computational fluid dynamics (CFD) simulations optimize reactor geometry and flow rates. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in situ, reducing downstream processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。